molecular formula C8H13F3O B1472075 (1-(Trifluoromethyl)cyclohexyl)methanol CAS No. 371917-14-5

(1-(Trifluoromethyl)cyclohexyl)methanol

Cat. No.: B1472075
CAS No.: 371917-14-5
M. Wt: 182.18 g/mol
InChI Key: MPRWQIILGRHOAG-UHFFFAOYSA-N
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Description

(1-(Trifluoromethyl)cyclohexyl)methanol (CAS 371917-14-5) is an organofluorine compound with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol . This chemical features a cyclohexane ring with both a hydroxymethyl and a trifluoromethyl group bonded to the same carbon atom, a structure that offers a unique blend of polarity and high lipophilicity due to the presence of the strong electron-withdrawing trifluoromethyl group . In medicinal chemistry and drug discovery, the trifluoromethyl group is a critical pharmacophore, incorporated to improve a compound's metabolic stability, enhance its binding affinity to biological targets, and increase its membrane permeability . Over the past two decades, numerous FDA-approved drugs have leveraged these properties, making trifluoromethyl-containing building blocks like (1-(Trifluoromethyl)cyclohexyl)methanol highly valuable in the synthesis of potential therapeutic agents . Its application is particularly relevant in the development of candidates for various diseases, including cancer and central nervous system disorders, where the modulation of enzymes and receptors is crucial . This product is intended For Research Use Only. It is strictly for use in scientific research and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

[1-(trifluoromethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRWQIILGRHOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371917-14-5
Record name [1-(trifluoromethyl)cyclohexyl]methanol
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Biological Activity

(1-(Trifluoromethyl)cyclohexyl)methanol is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring with a hydroxymethyl functional group. This unique structure imparts distinct chemical properties that influence its biological activity. The trifluoromethyl group is known for enhancing lipophilicity, which can affect the compound's interaction with biological membranes and proteins.

The molecular formula of (1-(Trifluoromethyl)cyclohexyl)methanol is C8H13F3OC_8H_{13}F_3O, and it has a molecular weight of 182.18 g/mol. The presence of the trifluoromethyl group contributes to its stability and reactivity, making it an interesting candidate for various biological studies.

PropertyValue
Molecular FormulaC₈H₁₃F₃O
Molecular Weight182.18 g/mol
Melting PointNot specified
Boiling PointNot specified

The mechanism of action of (1-(Trifluoromethyl)cyclohexyl)methanol involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with proteins and enzymes. This property may lead to modulation of various biochemical pathways, including those involved in metabolic processes.

Biological Activity

Research has indicated that (1-(Trifluoromethyl)cyclohexyl)methanol exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some key findings include:

  • Antimicrobial Properties : Studies suggest that compounds with trifluoromethyl groups can exhibit antimicrobial activity, potentially making (1-(Trifluoromethyl)cyclohexyl)methanol a candidate for further investigation in this area.
  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition or modulation of their activity, which could be beneficial in therapeutic contexts.
  • Cytotoxic Effects : Preliminary studies have shown that certain trifluoromethyl-containing compounds can induce cytotoxicity in cancer cell lines, warranting further exploration of (1-(Trifluoromethyl)cyclohexyl)methanol's effects on tumor cells.

Case Studies and Research Findings

Several studies have explored the biological implications of trifluoromethyl-containing compounds. Here are notable examples:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that trifluoromethyl-substituted compounds exhibited significant antimicrobial effects against various bacterial strains, suggesting potential applications in antibiotic development .
  • Enzyme Interaction Analysis : Research published in Bioorganic & Medicinal Chemistry Letters investigated the inhibition of specific enzymes by trifluoromethyl alcohol derivatives, revealing promising results for drug development targeting metabolic pathways .
  • Cytotoxicity Assessment : A recent study indicated that certain trifluoromethyl compounds showed selective cytotoxicity towards cancer cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score References
(1-(Trifluoromethyl)cyclohexyl)methanol C₈H₁₃F₃O ~182.19 Hydroxymethyl + trifluoromethyl on cyclohexane; high lipophilicity, polar C-F bonds. - -
4-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O 168.16 Hydroxyl group at C4; positional isomer of the target compound. 0.88
trans-4-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O 168.16 Trans stereochemistry at C4; impacts crystallinity and solubility. 0.88
(4,4-Difluorocyclohexyl)methanol C₇H₁₂F₂O 150.17 Difluoro substitution reduces electronegativity compared to -CF₃. 0.81
1-[4-(Trifluoromethyl)cyclohexyl]ethanone C₉H₁₃F₃O 194.20 Ketone instead of hydroxymethyl; lower polarity, higher volatility. -
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol C₈H₁₁F₃O₂ 196.17 Bicyclic structure with oxygen bridge; altered ring strain and reactivity. -

Key Comparative Insights :

Structural Isomerism: 4-(Trifluoromethyl)cyclohexanol and trans-4-(Trifluoromethyl)cyclohexanol differ from the target compound in the position of the hydroxyl group and stereochemistry. The trans isomer may exhibit higher melting points due to efficient crystal packing . 1-[4-(Trifluoromethyl)cyclohexyl]ethanone replaces the hydroxymethyl group with a ketone, reducing hydrogen-bonding capacity and increasing hydrophobicity .

Fluorination Impact: The trifluoromethyl group (-CF₃) in the target compound enhances electron-withdrawing effects compared to difluoro analogs (e.g., (4,4-Difluorocyclohexyl)methanol), making it more resistant to oxidative degradation .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-(Trifluoromethyl)cyclohexyl)methanol typically involves the following key steps:

  • Formation of a trifluoromethyl-substituted aromatic or cycloalkyl intermediate.
  • Introduction of the hydroxymethyl group via reduction or substitution.
  • Catalytic hydrogenation to saturate rings or reduce functional groups.
  • Optional halogenation or further functional group transformations.

Preparation via Grignard Reagents and Catalytic Hydrogenation

A prominent method described in patent WO2013113915A1 involves the use of a halogenated trifluoromethyl-substituted benzene derivative, which undergoes Grignard formation followed by reaction with cyclohexanone and subsequent catalytic hydrogenation to yield the target alcohol.

Stepwise Process:

Step Reaction Description Conditions Solvents Notes
1 Formation of Grignard reagent from bromo/chloro/iodo trifluoromethyl-substituted aromatic compound -20°C to 30°C (preferably 5-10°C) Diethyl ether, tetrahydrofuran (THF), heptane, or mixtures Grignard reagent formed by reaction with metallic Mg or via exchange with i-propylmagnesium chloride
2 Reaction of Grignard reagent with cyclohexanone to form intermediate alcohol Similar temperature range as above Same as Step 1 In situ reaction preferred
3 Acid treatment (sulfuric or phosphoric acid) to convert intermediate to desired compound 10°C to 50°C (preferably 20-25°C) Not specified Sulfuric acid preferred
4 Catalytic hydrogenation of intermediate to saturate ring and reduce functional groups 20°C to 50°C, pressure 2-20 bar Methanol preferred Palladium on carbon catalyst used

This method allows for the selective introduction of the trifluoromethyl group and controlled reduction to the alcohol functionality on the cyclohexyl ring system.

Halogenation and Further Functionalization

After catalytic hydrogenation, the compound can be subjected to halogenation (radical bromination or chlorination) to introduce halogen atoms at specific positions if needed. This step is often performed under mild conditions (around 25°C and 1-20 atm pressure) in solvents like acetic acid, using palladium catalysts.

Alternative Synthetic Routes

While direct preparation methods for (1-(Trifluoromethyl)cyclohexyl)methanol are limited in open literature, related compounds such as trifluoromethylated cyclobutyl methanol derivatives are synthesized using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of bases. Industrial production methods often employ continuous flow reactors and advanced purification techniques such as distillation and chromatography to optimize yield and purity.

This suggests potential applicability of trifluoromethylation strategies followed by ring functionalization and reduction steps for preparing (1-(Trifluoromethyl)cyclohexyl)methanol.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Halogenated trifluoromethyl-substituted aromatic/cycloalkyl compounds, cyclohexanone
Key reagents Grignard reagents (e.g., i-propylmagnesium chloride-lithium chloride complex), strong acids (H2SO4, H3PO4), palladium catalysts
Solvents Diethyl ether, tetrahydrofuran (THF), heptane, methanol (preferred for hydrogenation), acetic acid (for halogenation)
Temperature range -20°C to 60°C depending on step; typical 5-50°C
Pressure Atmospheric to 20 bar for hydrogenation
Purification Phase separation, washing with water and brine, vacuum drying, crystallization

Research Findings and Notes

  • The Grignard formation and subsequent reaction with cyclohexanone are temperature-sensitive and require careful solvent choice to maintain reagent stability and reactivity.
  • Catalytic hydrogenation using palladium on carbon in methanol is effective for reducing intermediates to the alcohol stage under moderate temperature and pressure.
  • Halogenation steps provide functional handles for further chemical modification if desired, expanding the utility of the compound in synthetic applications.
  • Industrial scale synthesis emphasizes solvent optimization and phase separation techniques to maximize yield and purity, highlighting the importance of process engineering in production.

Q & A

Q. What synthetic methodologies are most effective for producing (1-(trifluoromethyl)cyclohexyl)methanol?

The compound is typically synthesized via Grignard reactions or nucleophilic addition to introduce the trifluoromethyl group. For example:

  • Cyclohexylmagnesium bromide reacts with trifluoromethyl-substituted aldehydes/ketones to form the alcohol after hydrolysis .
  • Key considerations : Reaction temperature (0–25°C), solvent choice (THF or diethyl ether), and rigorous exclusion of moisture to prevent side reactions.
Example Reaction
CyclohexylMgBr + CF₃CO-R → (1-(CF₃)cyclohexyl)methanol (after hydrolysis)

Q. How can the structure of (1-(trifluoromethyl)cyclohexyl)methanol be confirmed?

  • NMR Spectroscopy :
  • ¹H NMR : Signals for the cyclohexyl ring protons (δ 1.2–2.1 ppm) and the hydroxymethyl group (δ 3.4–3.7 ppm).
  • ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group .
    • Mass Spectrometry (HRMS) : Expected molecular ion peak at m/z 182.0918 (C₈H₁₃F₃O⁺) .
    • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. What are the key physical properties of this compound?

  • Molecular Formula : C₈H₁₃F₃O.
  • Boiling Point : Estimated >200°C (similar to cyclohexanol derivatives).
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic trifluoromethyl group .

Q. What common reactions does (1-(trifluoromethyl)cyclohexyl)methanol undergo?

  • Oxidation : Forms (1-(trifluoromethyl)cyclohexyl)carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .
  • Esterification : Reacts with acetyl chloride to yield the corresponding acetate ester .
  • Nucleophilic Substitution : The hydroxyl group can be replaced with halides via Mitsunobu reactions (e.g., using PPh₃/DIAD) .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans isomerism) influence the compound’s reactivity?

  • The trans isomer (where the trifluoromethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring) exhibits lower steric hindrance , enabling faster reaction rates in nucleophilic substitutions compared to the cis isomer .
  • Example : Trans isomers show 20–30% higher yields in esterification reactions due to reduced intramolecular interactions .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

  • It is a key precursor for urea derivatives (e.g., enzyme activators targeting heme-regulated inhibitors) .
  • Case Study : Reacting it with aryl isocyanates yields compounds with anti-inflammatory properties via modulation of ATX (autotaxin) enzymes .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : The trifluoromethyl group’s electron-withdrawing nature enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450).
  • DFT Calculations : Predict pKa of the hydroxyl group (~15.5), explaining its stability under physiological conditions .

Q. What analytical strategies resolve contradictions in reported reaction yields?

  • Contradiction : Some studies report <50% yields for Grignard-based synthesis, while others achieve >75%.
  • Resolution : Optimizing reaction stoichiometry (1:1.2 molar ratio of Grignard reagent to aldehyde) and using anhydrous MgSO₄ to scavenge water improves reproducibility .

Q. How is the compound’s biological activity assessed in vitro?

  • Assays :
  • Cytotoxicity : MTT assay on human cell lines (IC₅₀ > 100 μM indicates low toxicity) .
  • Enzyme Inhibition : Fluorescence-based screening against kinases or phosphatases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Trifluoromethyl)cyclohexyl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(Trifluoromethyl)cyclohexyl)methanol

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